4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine
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Overview
Description
4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with an appropriate diketone to form the pyrazole ring. The pyrazole derivative is then subjected to nucleophilic substitution with piperidine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to avoid side reactions and to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically yields alcohols or amines .
Scientific Research Applications
4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the reduction of inflammation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Cyclopentyl-1H-pyrazol-5-yl)urea
- 4-(1-Cyclopentyl-1H-pyrazol-5-yl)amide
- 4-(1-Cyclopentyl-1H-pyrazol-5-yl)carboxylic acid
Uniqueness
4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research .
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
4-(2-cyclopentylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C13H21N3/c1-2-4-12(3-1)16-13(7-10-15-16)11-5-8-14-9-6-11/h7,10-12,14H,1-6,8-9H2 |
InChI Key |
WBWNPEFQBMBAKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)C3CCNCC3 |
Origin of Product |
United States |
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